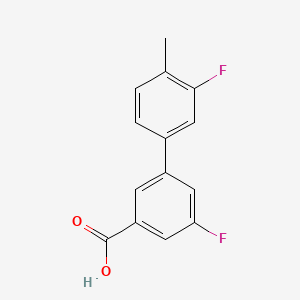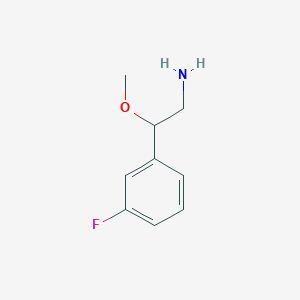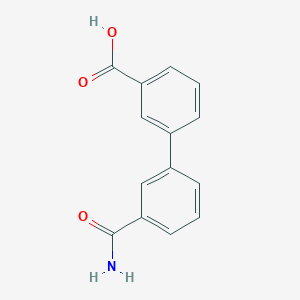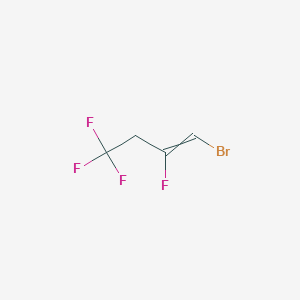
1-溴-2,4,4,4-四氟丁-1-烯
描述
1-Bromo-2,4,4,4-tetrafluorobut-1-ene is a chemical compound with the molecular formula C4H3BrF4. It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene consists of 4 carbon atoms, 3 hydrogen atoms, 1 bromine atom, and 4 fluorine atoms. The exact mass is 205.93500 .科学研究应用
有机金属化合物的合成
1-溴-2,4,4,4-四氟丁-1-烯已用于制备新型多官能氟代有机金属化合物。例如,它已被用于制备四氟乙烯化锌试剂,该试剂具有热稳定性,并参与与酰氯或碘芳烃的交叉偶联反应,形成含 CF2CF2 的有机分子。这些化合物被发现具有良好的产率,并在铃木-宫浦交叉偶联反应中显示出前景 (Kajimoto 等人,2021)。
四氟乙烯片段的安装
该化合物在四氟乙烯片段的实际安装中也至关重要。衍生自 1-溴-2,4,4,4-四氟丁-1-烯的有机锌试剂已显示出热稳定性,并且可以参与各种交叉偶联反应,提供广泛的含 CF2CF2 的有机分子。这些试剂易于使用且稳定,使其成为一种实用的合成工具,用于生产含有 CF2CF2 片段的功能分子 (Tamamoto 等人,2018)。
在有机分子中引入四氟乙烯单元
该化合物在将四氟乙烯单元引入有机分子中起着重要作用。涉及 1-溴-2,4,4,4-四氟丁-1-烯与各种羰基化合物偶联或与三乙氯硅烷反应的过程已导致合成产率良好至极好的加合物。这些方法为将 CF2CF2 单元引入有机结构提供了新的途径,扩大了分子合成和设计的范围 (Konno 等人,2011)。
在液晶技术中的应用
1-溴-2,4,4,4-四氟丁-1-烯已用于设计和合成具有负介电各向异性的新型氟化液晶。这些分子对于平面液晶显示器件至关重要,显示出优异的物理特性,例如大的负介电各向异性、双折射率和高粘度。这些分子的独特特性突出了该化合物在液晶技术进步中的重要性 (Yamada 等人,2017)。
安全和危害
When handling 1-Bromo-2,4,4,4-tetrafluorobut-1-ene, it’s advised to use it only outdoors or in a well-ventilated area. Avoid release to the environment. Wear protective gloves, clothing, eye protection, and face protection. If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell .
作用机制
Target of Action
The primary targets of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene are organic molecules with fluoroalkylene scaffolds . These molecules exhibit unique biological activities and can be applied to functional materials such as liquid crystals and light-emitting materials .
Mode of Action
The mode of action of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene involves the transformation of functional groups at both ends of the compound . This transformation process is simple and efficient, leading to the creation of biologically active fluorinated sugars and functional materials .
Biochemical Pathways
The biochemical pathways affected by 1-Bromo-2,4,4,4-tetrafluorobut-1-ene The compound’s synthetic applications suggest that it may influence the pathways related to the synthesis of fluorinated sugars and functional materials .
Pharmacokinetics
The ADME properties of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene The compound’s use in proteomics research applications suggests that it may have specific pharmacokinetic properties that facilitate its use in this field .
Result of Action
The molecular and cellular effects of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene ’s action are largely dependent on its mode of action. The transformation of functional groups at both ends of the compound leads to the creation of biologically active fluorinated sugars and functional materials . These products can exhibit unique biological activities and can be applied to various fields, including liquid crystals and light-emitting materials .
Action Environment
The action, efficacy, and stability of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene can be influenced by various environmental factors. For instance, temperature can affect the compound’s physical state . .
生化分析
Biochemical Properties
1-Bromo-2,4,4,4-tetrafluorobut-1-ene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, acting as a substrate or inhibitor. For instance, it can inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes. The interactions between 1-Bromo-2,4,4,4-tetrafluorobut-1-ene and biomolecules are primarily based on its ability to form covalent bonds with active sites of enzymes, leading to enzyme inhibition .
Cellular Effects
The effects of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene on cells are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may disrupt normal cell signaling by binding to receptors or interfering with signal transduction proteins. Additionally, 1-Bromo-2,4,4,4-tetrafluorobut-1-ene can affect gene expression by modifying transcription factors or other regulatory proteins, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 1-Bromo-2,4,4,4-tetrafluorobut-1-ene exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, 1-Bromo-2,4,4,4-tetrafluorobut-1-ene can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-Bromo-2,4,4,4-tetrafluorobut-1-ene can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, 1-Bromo-2,4,4,4-tetrafluorobut-1-ene can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
1-Bromo-2,4,4,4-tetrafluorobut-1-ene is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can act as a substrate for certain enzymes, leading to the production of specific metabolites. Additionally, 1-Bromo-2,4,4,4-tetrafluorobut-1-ene can inhibit enzymes involved in metabolic pathways, resulting in changes in metabolite levels and overall metabolic activity .
Transport and Distribution
Within cells and tissues, 1-Bromo-2,4,4,4-tetrafluorobut-1-ene is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s distribution within cells is influenced by its chemical properties, such as solubility and affinity for specific biomolecules. These interactions determine the compound’s localization within different cellular compartments and tissues .
Subcellular Localization
The subcellular localization of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular function. For example, 1-Bromo-2,4,4,4-tetrafluorobut-1-ene may accumulate in the nucleus, affecting gene expression, or in the mitochondria, influencing cellular metabolism .
属性
IUPAC Name |
1-bromo-2,4,4,4-tetrafluorobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrF4/c5-2-3(6)1-4(7,8)9/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTXFKUJDWKMKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=CBr)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694160 | |
| Record name | 1-Bromo-2,4,4,4-tetrafluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933600-87-4 | |
| Record name | 1-Bromo-2,4,4,4-tetrafluoro-1-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933600-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2,4,4,4-tetrafluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



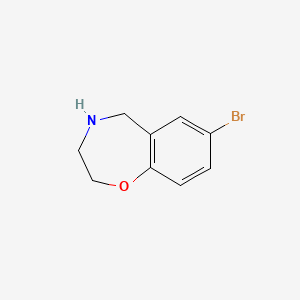
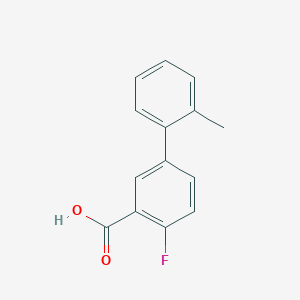

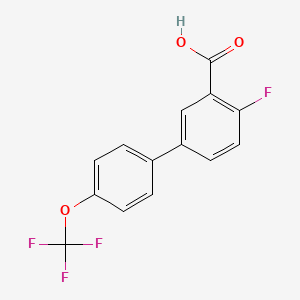
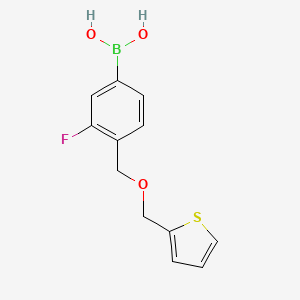

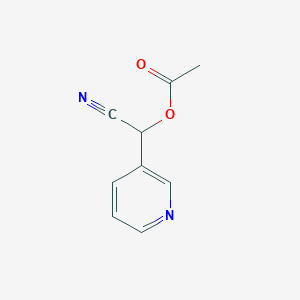
![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1440920.png)
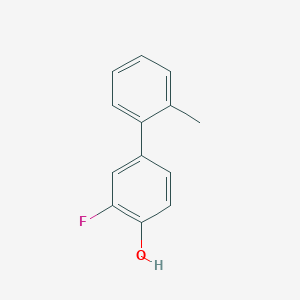
![4'-Methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440923.png)
